N-(2-(4-(4-chlorophényl)pipérazin-1-yl)éthyl)-4-éthoxybenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

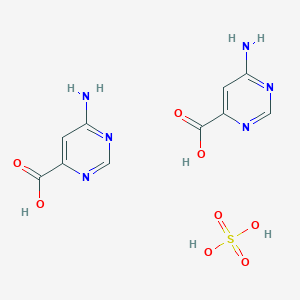

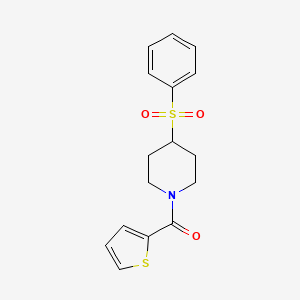

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide” is a potent and selective D4 dopamine receptor ligand . It has a molecular weight of 373.88 and its empirical formula is C20H24ClN3O2 .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring linked to a benzamide moiety through an alkyl chain. The benzamide moiety is substituted with a methoxy group . The piperazine ring is also substituted with a chlorophenyl group .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in DMSO at a concentration of 22 mg/mL but is insoluble in water .Applications De Recherche Scientifique

- Ligand de la dopamine D4: La recherche a exploré l’interaction du composé avec les récepteurs de la dopamine, en particulier le sous-type D4 . La compréhension de son affinité de liaison et de sa sélectivité peut fournir des informations sur les applications thérapeutiques potentielles liées aux troubles neurologiques.

- Échafaudages céto α,β-insaturés: Le composé appartient à une classe de molécules avec des échafaudages céto α,β-insaturés. Ces derniers ont montré des promesses en tant que cytotoxines et agents anticancéreux . L’étude de son mécanisme d’action et de sa cytotoxicité pourrait conduire à de nouvelles thérapies contre le cancer.

- Dérivés de la pyrazine: Des composés apparentés, tels que la N-(2-(morpholinoéthyl)pyrazine-2-carboxamide, ont montré une activité antimycobactérienne . Une exploration plus approfondie de cette famille de composés pourrait contribuer à la lutte contre la tuberculose.

- Alkylation des thiols: La capacité du composé à alkyler sélectivement les thiols sans affecter les groupes amino ou hydroxy est intrigante . Cette propriété pourrait être exploitée pour des études de biologie chimique ou la conception de médicaments.

- Stratégie de N-alkylation: La voie de synthèse utilisée pour préparer ce composé impliquait la N-alkylation de la 4-(4-chlorophényl)pipérazine . Cette stratégie peut inspirer la conception d’autres molécules bioactives.

Neuropharmacologie et psychopharmacologie

Développement de médicaments anticancéreux

Agents antituberculeux

Biologie chimique

Synthèse organique et chimie médicinale

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is known to be involved in the mediation of cognitive processes and behaviors .

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.

Biochemical Pathways

dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and alterations in this pathway can have significant effects on behavior and cognition .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could potentially alter dopaminergic signaling , leading to changes in cognition, behavior, and other physiological processes .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide interacts with several enzymes and proteins. It has been found to have a high affinity for the dopamine D4 receptor, indicating that it may interact with this protein in the body . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the receptor and exert its effects .

Cellular Effects

The effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide on cells are largely related to its interaction with the dopamine D4 receptor. By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide involves its binding to the dopamine D4 receptor. This binding can lead to changes in gene expression and potentially influence enzyme activity .

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-11-12-23-13-15-24(16-14-23)18-5-3-17(21)4-6-18/h3-10,22H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYESGBMFKNFWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)

![2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2478383.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2478384.png)

![2-imino-N,1,10-trimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2478385.png)

![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2478391.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)